Mutant-Selective Degradation Potency and Proteome Selectivity in A375 Cells
CFT1946 achieves potent degradation of BRAF V600E in A375 melanoma cells, with a DC50 of 14 nM at 24 hours, demonstrating an Emax of 26% . In contrast, no degradation of wild-type BRAF, ARAF, or CRAF is observed at comparable concentrations, confirming exquisite proteome selectivity [1]. This mutant-specific degradation translates to downstream pathway inhibition, with an IC50 of 11 nM for ERK phosphorylation and a GI50 of 94 nM for cell growth at 96 hours [2]. Importantly, CFT1946 exhibits no effect on proliferation in the KRAS-mutant, BRAF-WT HCT116 cell line, further validating its selectivity [3].
| Evidence Dimension | BRAF V600E Degradation (DC50) vs. Wild-Type BRAF Degradation |
|---|---|
| Target Compound Data | DC50 = 14 nM; Emax = 26% at 24 hr |
| Comparator Or Baseline | Wild-type BRAF, ARAF, CRAF: No degradation detected at comparable concentrations |
| Quantified Difference | Selective degradation of mutant BRAF with no detectable effect on wild-type RAF family members |
| Conditions | A375 melanoma cells (BRAF V600E homozygous), 24-hour treatment |
Why This Matters
This selective degradation profile mitigates the risk of paradoxical MAPK pathway activation in normal tissues, a key liability of approved BRAF inhibitors, and offers a cleaner experimental tool for studying mutant-specific signaling.
- [1] Jackson KL, et al. Abstract ND05: The discovery and characterization of CFT1946: A potent, selective, and orally bioavailable degrader of mutant BRAF for the treatment of BRAF-driven cancers. Cancer Res. 2023;83(7_Supplement):ND05. View Source
- [2] CORE. In A375 cells, CFT1946 potently degraded BRAFV600E... View Source
- [3] Kreger BT, et al. CFT1946 Is an Orally Available Brain-Penetrant BRAFV600-Mutant Degrader That Overcomes BRAF Inhibitor Resistance. Cancer Res. 2026;86(2):438-452. View Source
